molecular formula C11H17N3O3 B2516491 Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate CAS No. 1421769-42-7

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate

Cat. No. B2516491
CAS RN: 1421769-42-7
M. Wt: 239.275
InChI Key: VDIXRRPPNNTXTR-UHFFFAOYSA-N
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Description

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate is a compound that is part of a broader class of cyanoethylated compounds with potential applications in various chemical syntheses and pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds with cyanoethyl groups have been synthesized and analyzed, which can offer insights into the properties and reactivity of such compounds.

Synthesis Analysis

The synthesis of related cyanoethyl compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involves a detailed spectroscopic analysis and is carried out using various NMR, UV-Visible, FT-IR, and mass spectroscopic techniques . Another compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, is synthesized by condensation and cyclization reactions followed by reduction with hydrogen in the presence of Pd/C . These methods could potentially be adapted for the synthesis of Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate.

Molecular Structure Analysis

The molecular structure of cyanoethyl compounds is often confirmed using crystallography or computational methods. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined to confirm its synthesis . Computational methods such as DFT and QTAIM are used to analyze the molecular structure and interactions within the molecules . These techniques could be applied to Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate to gain insights into its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of cyanoethyl compounds is often studied using various spectroscopic and computational methods. The title molecule in one of the studies is shown to be a strong electrophile, indicating its potential to participate in various chemical reactions . The use of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate in peptide synthesis demonstrates the versatility of cyanoethyl compounds in forming amide bonds without racemization . These findings suggest that Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate could also exhibit interesting reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoethyl compounds are characterized by their spectroscopic fingerprints and computational property predictions. The combined theoretical and experimental vibrational analysis helps in confirming the existence of dimers and their binding energies . The electrophilic nature of these compounds is quantified using global electrophilicity indices, and their reactive sites are identified using local reactivity descriptors . These analyses are crucial for understanding how Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate might behave under different conditions and in the presence of various reagents.

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and is a primary ingredient in fragrances, flavors, and for decaffeination. Research has assessed ethyl acetate production through various process intensification techniques, highlighting advantages over traditional processes. Techniques like Reactive distillation and microwave reactive distillation have been studied, showing potential for energy savings and economic effectiveness due to reduced capital investment (Patil & Gnanasundaram, 2020).

Ethyl Acetate in a Liquid Organic Hydrogen Carrier (LOHC) Cycle

Ethyl acetate can be produced from bioethanol using an appropriate catalyst, producing pure hydrogen as a by-product. This process, reversible in nature, allows bioethanol to be used as a hydrogen carrier. The advantages include the renewable nature of the hydrogen carrier and the mild operative conditions required for the process. This application demonstrates the potential of ethyl acetate and its derivatives in renewable energy and sustainable chemical processes (Santacesaria et al., 2023).

Environmental Fate and Aquatic Effects

Studies on the environmental fate and aquatic effects of ethyl acetate and similar compounds have shown that they are readily biodegradable and pose generally low concern to aquatic life. This information is crucial for assessing the environmental impact of chemical compounds used in industrial applications (Staples, 2001).

properties

IUPAC Name

ethyl 2-[1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-17-10(15)8-9-11(16)13-5-7-14(9)6-3-4-12/h9H,2-3,5-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIXRRPPNNTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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